
5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antitubercular activity. Although the exact compound is not directly mentioned in the provided papers, the papers discuss closely related compounds with a similar structural motif, such as the 5-chloro-2-(thiophen-2-yl) moiety, which is a common feature in the molecules studied for their antimycobacterial properties.
Synthesis Analysis
The synthesis of related compounds involves the preparation of an intermediate 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid, which is then coupled with various amines to yield the final products. The synthesis route includes the oxidation of an aldehyde precursor followed by a coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole, resulting in excellent yields of the desired carboxamides .
Molecular Structure Analysis
The molecular structure of the related compounds features a 5-chloro-2-(thiophen-2-yl) moiety as part of a larger dihydroquinoline scaffold. This core structure is further modified with various substituents to enhance the biological activity. The compounds are characterized by NMR and mass spectral analysis, confirming the presence of the intended structural features .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Huisgen's [3+2] dipolar cycloaddition, which is used to attach a 1,2,3-triazolylmethyl group to the dihydroquinoline scaffold. This reaction is facilitated by the use of sodium ascorbate and copper sulfate, which are common reagents in click chemistry, leading to the formation of new dihydroquinoline-1,2,3-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are not explicitly detailed in the provided papers. However, the compounds' solubility, stability, and reactivity can be inferred from their structural features and the functional groups present. The presence of a chloro group and a sulfonamide moiety suggests that these compounds may have enhanced solubility in polar solvents and could participate in hydrogen bonding, which is relevant for their biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds related to 5-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)thiophene-2-sulfonamide have been synthesized through various chemical reactions, highlighting the versatility of quinazoline and sulfonamide chemistries. For instance, the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl] benzene-1-sulfonamide involves the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation with ammonia gas, showcasing the methods for introducing sulfonamide functionalities into quinazoline cores (Hayun et al., 2012).
Potential Therapeutic Applications
The derivatives of this compound have been explored for their biological activities, such as antimicrobial, antihypertensive, and anticancer activities. Research on quinazoline derivatives, for example, has demonstrated their application in searching for hybrid molecules with diuretic and antihypertensive agents, indicating their significance in developing new therapeutic agents (M. Rahman et al., 2014). Additionally, certain sulfonamide derivatives have been identified for their cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (M. Ghorab et al., 2015).
Propiedades
IUPAC Name |
5-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-12-21-16-5-3-2-4-15(16)19(24)23(12)14-8-6-13(7-9-14)22-28(25,26)18-11-10-17(20)27-18/h2-11,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIBVSSSDDOXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

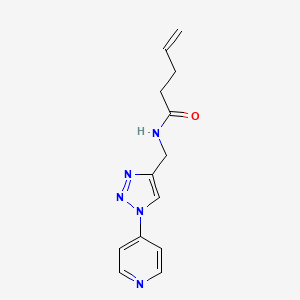

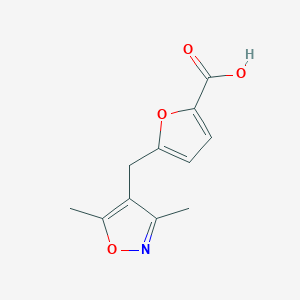
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

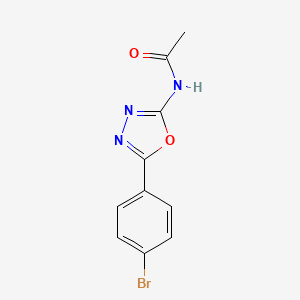
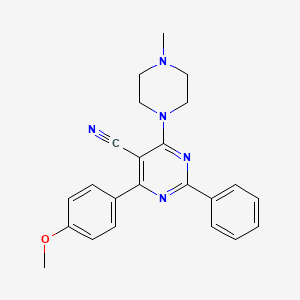
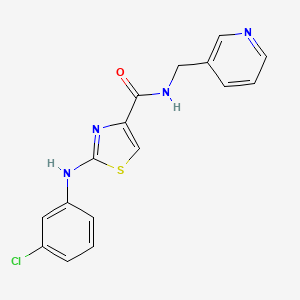

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)
